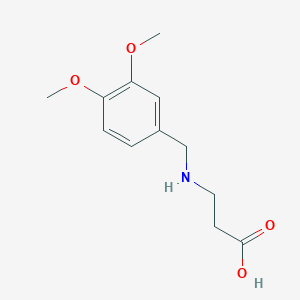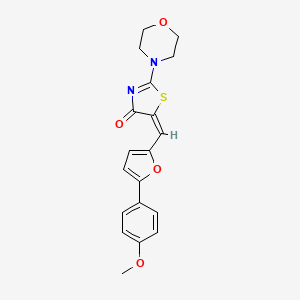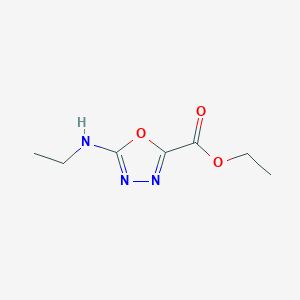
N-(3,4-dimethoxybenzyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-beta-alanine, also known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a derivative of beta-alanine, which is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide that is found in high concentrations in skeletal muscles and the brain.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-beta-alanine has been studied for its potential applications in various fields, including drug discovery, organic synthesis, and materials science. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. N-(3,4-dimethoxybenzyl)-beta-alanine has also been used as a building block in the synthesis of novel organic molecules and materials.
Mecanismo De Acción
N-(3,4-dimethoxybenzyl)-beta-alanine exerts its biological effects by acting as a prodrug, which means that it is converted into its active form in vivo. N-(3,4-dimethoxybenzyl)-beta-alanine is metabolized by the enzyme carboxylesterase to form 3,4-dimethoxybenzyl alcohol, which then undergoes oxidation to form 3,4-dimethoxybenzaldehyde. This aldehyde is then converted into its corresponding acid, which is the active form of N-(3,4-dimethoxybenzyl)-beta-alanine. The mechanism of action of N-(3,4-dimethoxybenzyl)-beta-alanine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethoxybenzyl)-beta-alanine has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. In addition, N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have antibacterial activity against various strains of bacteria. N-(3,4-dimethoxybenzyl)-beta-alanine has also been shown to have antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxybenzyl)-beta-alanine in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be used as a building block in the synthesis of novel organic molecules and materials. Another advantage is its potential applications in drug discovery, organic synthesis, and materials science. However, a limitation of using N-(3,4-dimethoxybenzyl)-beta-alanine in lab experiments is its potential toxicity. N-(3,4-dimethoxybenzyl)-beta-alanine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxybenzyl)-beta-alanine. One area of research is the development of new drugs based on N-(3,4-dimethoxybenzyl)-beta-alanine. N-(3,4-dimethoxybenzyl)-beta-alanine has shown promise as an anticancer, antiviral, and antibacterial agent, and further research may lead to the development of new drugs with improved efficacy and safety profiles. Another area of research is the synthesis of novel organic molecules and materials using N-(3,4-dimethoxybenzyl)-beta-alanine as a building block. N-(3,4-dimethoxybenzyl)-beta-alanine has already been used in the synthesis of various compounds, and further research may lead to the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-beta-alanine and its potential applications in various fields.
Métodos De Síntesis
N-(3,4-dimethoxybenzyl)-beta-alanine can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with beta-alanine in the presence of a catalyst. Another method involves the reaction of 3,4-dimethoxybenzyl chloride with beta-alanine in the presence of a base. The purity of N-(3,4-dimethoxybenzyl)-beta-alanine can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-9(7-11(10)17-2)8-13-6-5-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZCXKFEFBZSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2426354.png)
![4-[6-(4-Benzylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2426360.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2426362.png)



![4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2426366.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2426367.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2426369.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426370.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2426374.png)